2,3,6-Triphenyl-1-benzofuran
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Overview
Description
2,3,6-Triphenylbenzofuran is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3,6-triphenylphenol with a suitable dehydrating agent. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,3,6-Triphenylbenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 2,3,6-Triphenylbenzofuran .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
2,3,6-Triphenylbenzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Benzofuran derivatives are investigated for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
2,3,6-Triphenylbenzofuran can be compared with other benzofuran derivatives, such as:
- 2,3-Diphenylbenzofuran
- 2,3,5-Triphenylbenzofuran
- 2,3,4-Triphenylbenzofuran
These compounds share similar structural features but differ in the position and number of phenyl groups attached to the benzofuran ring. The unique arrangement of phenyl groups in 2,3,6-Triphenylbenzofuran contributes to its distinct chemical and biological properties .
Biological Activity
2,3,6-Triphenyl-1-benzofuran is a polycyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological activity, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H18O. Its structure consists of a benzofuran core with three phenyl groups attached at positions 2, 3, and 6. This unique substitution pattern enhances the compound's stability and reactivity, making it a candidate for various biological applications.
Property | Details |
---|---|
Molecular Formula | C22H18O |
Molecular Weight | 298.38 g/mol |
CAS Number | 194784-81-1 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of benzofuran derivatives with phenyl substituents. Key synthetic pathways include:
- Friedel-Crafts Alkylation: Utilizing benzofuran as a substrate and introducing phenyl groups through alkylation reactions.
- Cyclization Reactions: Employing cyclization techniques to form the fused ring structure.
These synthetic methodologies allow for modifications that may enhance the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. The compound's mechanism of action appears to involve interactions with specific molecular targets related to cancer progression.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Studies: Preliminary investigations show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast and lung cancer cells by interacting with key signaling pathways such as the AKT pathway .
- DNA Interaction: The compound may also act by damaging DNA in cancer cells. Research suggests that its structural characteristics allow it to bind effectively to DNA, leading to cellular damage and subsequent apoptosis .
Comparative Studies
Comparative analyses with other benzofuran derivatives have shown that the presence of multiple phenyl groups in this compound enhances its antiproliferative activity compared to simpler benzofurans .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 16.4 | A549 (Lung Cancer) |
Benzofuran | >50 | A549 (Lung Cancer) |
2-Phenylbenzofuran | >40 | MCF7 (Breast Cancer) |
Case Studies
Recent case studies have illustrated the potential applications of this compound in drug development:
- In Vitro Studies: In vitro tests demonstrated that this compound significantly inhibited cell proliferation in lung adenocarcinoma cells (A549) at concentrations as low as 16.4 µM .
- In Vivo Models: Animal models have shown promising results where treatment with this compound led to reduced tumor growth without notable toxicity to normal tissues .
Properties
CAS No. |
194784-81-1 |
---|---|
Molecular Formula |
C26H18O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,3,6-triphenyl-1-benzofuran |
InChI |
InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-17-23-24(18-22)27-26(21-14-8-3-9-15-21)25(23)20-12-6-2-7-13-20/h1-18H |
InChI Key |
WSJYECYCWWBBMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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